molecular formula C13H16BNO2 B13572686 3-Ethynyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Ethynyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13572686
M. Wt: 229.08 g/mol
InChI Key: FNRVNCLULRLZAD-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with an ethynyl group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of an ethynyl group with a pyridine ring that has been pre-functionalized with a boronic ester group. One common method is the Sonogashira coupling reaction, which involves the reaction of an ethynyl halide with a boronic ester-substituted pyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the boronic ester group can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing the compound to form new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of an ethynyl group and a boronic ester group on a pyridine ring. This unique combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science .

Properties

Molecular Formula

C13H16BNO2

Molecular Weight

229.08 g/mol

IUPAC Name

3-ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H16BNO2/c1-6-10-7-11(9-15-8-10)14-16-12(2,3)13(4,5)17-14/h1,7-9H,2-5H3

InChI Key

FNRVNCLULRLZAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#C

Origin of Product

United States

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